“Methyl 2-hydroxy-4-methylpentanoate” is a chemical compound with the molecular formula C7H14O3. It has a molecular weight of 146.19. The IUPAC name for this compound is “methyl 2-hydroxy-4-methylpentanoate” and its InChI code is 1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3.
Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-4-methylpentanoate” consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. The InChI key for this compound is JOSNYUDSMPILKL-UHFFFAOYSA-N.
Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-4-methylpentanoate” is a liquid at room temperature. It has a density of 1.0±0.1 g/cm3, a boiling point of 181.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.7 mmHg at 25°C. The compound has an enthalpy of vaporization of 48.6±6.0 kJ/mol and a flash point of 65.6±6.9 °C. Its index of refraction is 1.430 and it has a molar refractivity of 37.7±0.3 cm3.
Synthesis Analysis
Esterification: As an ester, it is likely synthesized via esterification of 2-hydroxy-4-methylpentanoic acid with methanol. This reaction typically involves an acid catalyst. []
Enzymatic Synthesis: Biological systems, particularly specific yeast and bacterial strains, are known to produce Methyl 2-hydroxy-4-methylpentanoate. Clostridium butyricum, for instance, can convert l-leucine to 2-hydroxy-4-methylpentanoic acid, which can then be esterified to the target compound. []
Molecular Structure Analysis
Hydrolysis: Like most esters, Methyl 2-hydroxy-4-methylpentanoate can undergo hydrolysis under acidic or basic conditions to yield 2-hydroxy-4-methylpentanoic acid and methanol. []
Transesterification: The ester can react with other alcohols in the presence of an appropriate catalyst, leading to the formation of different esters. []
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-methylpentanoate is not directly addressed in the provided papers. As an aroma compound, its primary activity likely involves interaction with olfactory receptors, contributing to the perception of fruity aromas. []
Physical and Chemical Properties Analysis
Aroma: It possesses a distinct fruity aroma, often described as blackberry or fresh fruit-like. []
Solubility: As an ester with a hydroxyl group, it likely exhibits some degree of solubility in both water and organic solvents. []
Chirality: Exists as R and S enantiomers, which may differ in their odor thresholds and sensory profiles. []
Applications
Wine Aroma Enhancement: It contributes significantly to the fruity aroma profile of wines, particularly red wines. Studies have demonstrated a synergistic effect of both enantiomers in enhancing the perception of fruity aromas. []
Wine Aging Marker: The enantiomeric distribution of Methyl 2-hydroxy-4-methylpentanoate in red wines can vary with aging, suggesting its potential use as a marker for wine maturity. []
Flavor Research: Its presence in fruits like guava and rambai highlights its relevance in studying and characterizing the flavor profiles of these fruits. [, ]
Related Compounds
Ethyl 2-hydroxy-4-methylpentanoate
Compound Description: Ethyl 2-hydroxy-4-methylpentanoate, also known as ethyl leucate, is an ethyl ester analog of Methyl 2-hydroxy-4-methylpentanoate. It is found in various wines, contributing to their fruity aroma. Research suggests that both the R and S enantiomers of this compound are present in wines, with red wines generally containing both enantiomers in varying ratios depending on the age of the wine, and white wines typically containing only the R form. [, , ] The R enantiomer has a higher olfactory threshold than the S enantiomer, indicating that the S enantiomer contributes more significantly to the perceived fruity aroma. [, , ] Interestingly, a mixture of the R and S enantiomers exhibits a synergistic effect, resulting in a lower olfactory threshold than either enantiomer alone. [, , ] Studies also suggest that Ethyl 2-hydroxy-4-methylpentanoate enhances the perception of other fruity aromas in wine. []
2-Hydroxy-4-methylpentanoic acid
Compound Description: 2-Hydroxy-4-methylpentanoic acid, also known as leucic acid, is the corresponding acid of Methyl 2-hydroxy-4-methylpentanoate. It is formed from the hydrolysis of its corresponding esters. This compound is found in red wines and its concentration increases with the age of the wine. []
Methyl 2-hydroxy-3-methylbutanoate
Compound Description: Methyl 2-hydroxy-3-methylbutanoate is a volatile compound found in the rambai fruit (Baccaurea motleyana). [] It contributes to the fruit's unique aroma profile.
Relevance: While not a direct analog of Methyl 2-hydroxy-4-methylpentanoate, Methyl 2-hydroxy-3-methylbutanoate shares a significant structural similarity. Both compounds are methyl esters of 2-hydroxy carboxylic acids, differing only in the position and structure of the alkyl substituent on the carboxylic acid chain. They belong to the same chemical class: 2-hydroxy esters. Additionally, both compounds are mentioned in the context of fruit volatiles, highlighting their shared role in contributing to fruit aromas. []
Methyl 2-hydroxy-3-methylpentanoate
Compound Description: Similar to Methyl 2-hydroxy-3-methylbutanoate, this compound is also a volatile constituent found in the rambai fruit (Baccaurea motleyana). [] Its presence contributes to the overall aroma profile of the fruit.
Methyl 2-hydroxy-4-methylpentanoate
Germacrene-D
Compound Description: Germacrene-D is a sesquiterpene hydrocarbon found as the most abundant volatile compound in the fruits of both duku and langsat (Lansium domesticum). [] It contributes significantly to the characteristic aroma of these fruits.
Relevance: While Germacrene-D is not a direct structural analog of Methyl 2-hydroxy-4-methylpentanoate, its presence as a major volatile compound in the duku and langsat fruits, along with Methyl 2-hydroxy-4-methylpentanoate in rambai fruit, suggests a potential link in the biosynthesis of aroma compounds within these fruits. []
(E)-Hex-2-enal
Compound Description: (E)-Hex-2-enal is a volatile organic compound that is the primary aroma component of the rambai fruit (Baccaurea motleyana). [] It contributes to the fruit's characteristic aroma profile.
Relevance: While structurally distinct from Methyl 2-hydroxy-4-methylpentanoate, (E)-Hex-2-enal's presence as a major volatile compound in the rambai fruit alongside Methyl 2-hydroxy-4-methylpentanoate suggests a potential connection in the biosynthesis of aroma compounds within this fruit. []
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